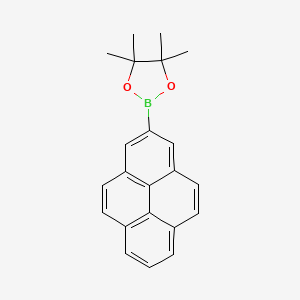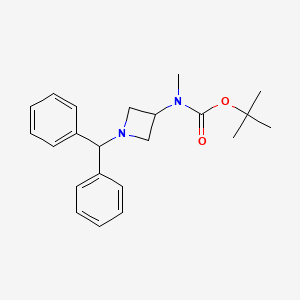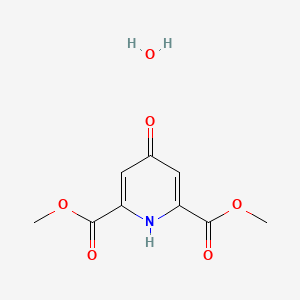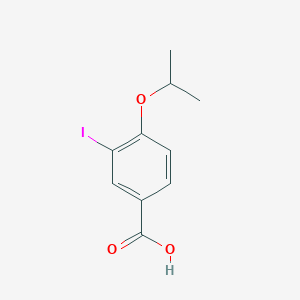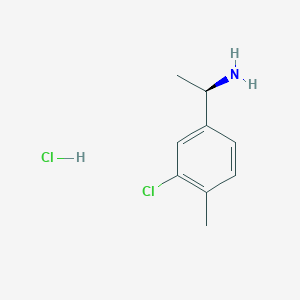
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane
Overview
Description
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is an organosilicon compound with the molecular formula C10H24O4Si. It is known for its unique structure, which includes a silicon atom bonded to four oxygen atoms and two methyl groups. This compound is primarily used in the field of lithium-ion batteries as an electrolyte solvent, enhancing the thermal and electrochemical stability of the batteries .
Mechanism of Action
Target of Action
The primary target of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is lithium-ion batteries (LIBs) . Specifically, it acts as a redox shuttle , a type of compound that is employed to prevent overcharging, which could lead to thermal runaway and catastrophic failure .
Mode of Action
This compound interacts with its target, the lithium-ion battery, by functioning as a redox shuttle . Redox shuttles are compounds that undergo reversible reduction and oxidation reactions, allowing them to transport electrons between the anode and cathode of a battery . This prevents overcharging by providing an alternative pathway for current flow when the battery reaches its maximum charge .
Biochemical Pathways
By acting as a redox shuttle, it influences the electron transport chain within the battery, thereby affecting the overall energy storage and release processes .
Result of Action
The primary result of the action of this compound is the increased safety and stability of lithium-ion batteries . By preventing overcharging, it reduces the risk of thermal runaway, a dangerous condition that can lead to battery failure and even explosions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane typically involves the reaction of trimethylsilyl chloride with polyethylene glycol oligomers under anhydrous conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the silicon-oxygen bonds. The reaction mixture is then purified through distillation to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high purity and yield. The reaction conditions are carefully controlled to optimize the production efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the silicon-oxygen bonds to silicon-hydrogen bonds.
Substitution: The methyl groups attached to the silicon atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the substituent used.
Scientific Research Applications
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its use in the development of new pharmaceuticals.
Industry: Primarily used in the production of lithium-ion batteries to enhance their stability and performance
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl-terminated polyethylene glycol: Similar structure but with different end groups.
2,2,13,13-Tetramethyl-3,6,9,12-tetraoxa-2,13-disilatridecane: Contains two silicon atoms and a longer chain length.
Uniqueness
2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane is unique due to its specific structure, which provides a balance between flexibility and stability. This makes it particularly effective as an electrolyte solvent in lithium-ion batteries, offering superior thermal and electrochemical stability compared to other similar compounds .
Properties
IUPAC Name |
2-[2-(2-methoxyethoxy)ethoxy]ethoxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24O4Si/c1-11-5-6-12-7-8-13-9-10-14-15(2,3)4/h5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGPOIKHOZYPSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCO[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24O4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80732812 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864079-62-9 | |
| Record name | 2,2-Dimethyl-3,6,9,12-tetraoxa-2-silatridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80732812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(8A,9S)-6'-methoxy-9-cinchonanyl]thiourea](/img/structure/B3030004.png)

